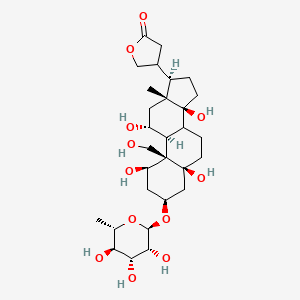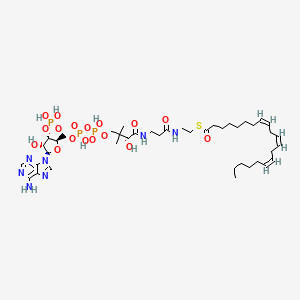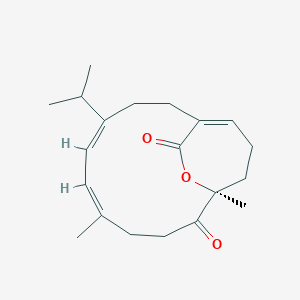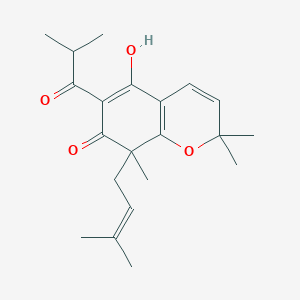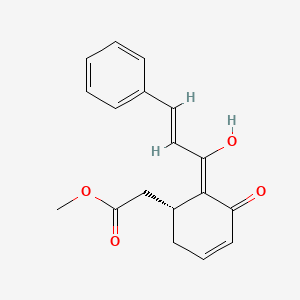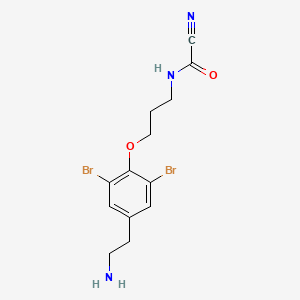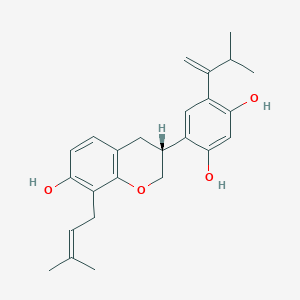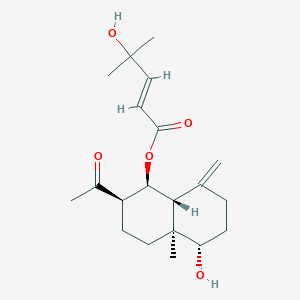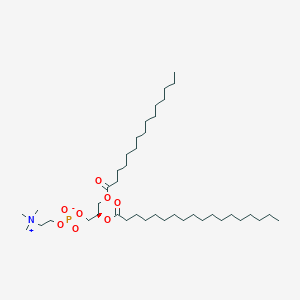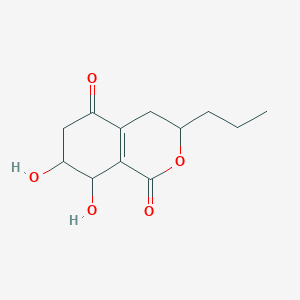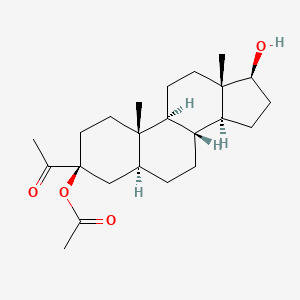
3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate is a steroid ester.
Aplicaciones Científicas De Investigación
Stereoisomer Preparation and Neighboring Group Participation
- Research has shown the preparation of different stereoisomers of androstane derivatives, including compounds similar to 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate. These isomers are obtained through processes like reduction and neighboring group participation, leading to products with rearranged molecular structures (Tapolcsányi, Wölfling, & Schneider, 2001).
Metabolism in Biological Systems
- Studies have demonstrated the extensive metabolism of androstane derivatives in biological systems like the male rat pituitary, showing conversion into various polar steroids. This reflects the potential of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate to undergo significant metabolic transformations, which could be relevant in physiological or pathological contexts (Guiraud et al., 1979).
Chemical Synthesis Techniques
- Research into the synthesis of various androstane derivatives, including methods relevant to compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate, provides insights into efficient synthesis techniques. These methods can be crucial for producing these compounds in high yields and purities, which is essential for both research and potential therapeutic applications (Numazawa, Shelangouski, & Nakakoshi, 2001).
Role in Gene Transcription
- 5alpha-Androstane-3beta, 17beta-diol, a metabolite of androstane derivatives, has been shown to be a potent modulator of estrogen receptor-mediated gene transcription in neuronal cells. This suggests the potential role of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate in influencing gene expression through receptor-mediated pathways, particularly in neuronal or endocrine systems (Pak et al., 2005).
Metabolic Studies in Human Prostatic Hypertrophy
- Investigations into the metabolism of androstane diols in human prostatic hypertrophy provide insights into how these compounds are processed in human tissues. This can be relevant to understanding the role of compounds like 3-Acetyl-5alpha-androstane-3beta,17beta-diol 3-acetate in conditions like benign prostatic hypertrophy (Horst et al., 1975).
Synthesis of Androstane Derivatives as Prodrugs
- Research has focused on synthesizing androstane derivatives as potential prodrugs, which could be relevant for developing therapeutic agents. The synthesis methods and the biological activity of these compounds are crucial for their potential application in medicine (Zhang & Qiu, 2006).
Endocrine and Neurosteroid Activity
- Studies on androstane derivatives, including their endocrine and neurosteroid activities, provide insights into their potential physiological roles. This includes their effects on various glands in the body and their potential neuroprotective or neuromodulatory activities (Jones, 1977).
Propiedades
Fórmula molecular |
C23H36O4 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-3-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)23(27-15(2)25)12-11-21(3)16(13-23)5-6-17-18-7-8-20(26)22(18,4)10-9-19(17)21/h16-20,26H,5-13H2,1-4H3/t16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
CQNXXURIGGLIOE-FTQGCKHGSA-N |
SMILES isomérico |
CC(=O)[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



